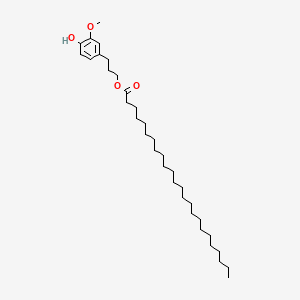

3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate

Description

3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate (CAS: 98770-70-8) is a phenylpropanoid ester characterized by a methoxyphenolic moiety linked to a long-chain tetracosanoate (C24) group via a propyl spacer. Its molecular formula is C34H60O4, with a molecular weight of 532.84 g/mol . This compound is primarily utilized in pharmacological research as a reference standard and in studies exploring lipid-soluble antioxidants or anti-inflammatory agents .

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)propyl tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-34(36)38-29-24-25-31-27-28-32(35)33(30-31)37-2/h27-28,30,35H,3-26,29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWIQQFHUCCRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702033 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98770-70-8 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate typically involves the esterification of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid with tetracosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid.

Reduction: Formation of 3-(4-Hydroxy-3-methoxyphenyl)propanol.

Substitution: Formation of various substituted phenylpropyl derivatives.

Scientific Research Applications

3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in these processes, leading to its observed effects .

Comparison with Similar Compounds

Structural Classification and Key Features

The compound belongs to the phenylpropanoid ester family, which includes derivatives of hydroxycinnamic acids (e.g., ferulic acid) esterified with long-chain alcohols. Below is a comparative analysis with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |

|---|---|---|---|---|---|

| 3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate | 98770-70-8 | C34H60O4 | 532.84 | C24 | Methoxyphenyl + C24 ester |

| Eicosyl ferulate | 133882-79-8 | C30H50O4 | 474.73 | C20 | Ferulic acid + C20 ester |

| Hexacosyl (E)-ferulate | 63034-29-7 | C36H62O4 | 558.90 | C26 | Ferulic acid + C26 ester |

| Octacosyl (E)-ferulate | 101959-37-9 | C38H66O4 | 586.90 | C28 | Ferulic acid + C28 ester |

| Taxinine B | 18457-44-8 | C37H48O10 | 664.74 | N/A | Taxane diterpenoid with complex oxygenation |

| Alfa-Viniferin | 62218-13-7 | C42H38O12 | 678.68 | N/A | Stilbenoid trimer |

Key Observations :

- Alkyl Chain Impact : Increasing alkyl chain length (C20 → C28) correlates with higher molecular weight and lipophilicity, influencing solubility and membrane permeability .

- Structural Divergence: Taxinine B and alfa-Viniferin belong to diterpenoid and stilbenoid classes, respectively, exhibiting more complex cyclic structures compared to the linear phenylpropanoid esters .

Physicochemical Properties

- Solubility: The tetracosanoate (C24) chain renders this compound poorly soluble in polar solvents like water but soluble in DMSO, as noted in experimental data (532.83810 μ in DMSO) . Shorter-chain analogs (e.g., eicosyl ferulate) exhibit relatively better solubility in organic solvents .

- Thermal Stability: Long-chain esters generally have higher melting points due to van der Waals interactions between alkyl chains.

Commercial Availability and Pricing

- This compound is priced at ¥3,050.00/g (purity ≥98%), reflecting its specialized use in research .

- Eicosyl ferulate and Hexacosyl ferulate are similarly priced (¥1,000–2,000/5 mg), indicating comparable demand in industrial applications .

Research and Industrial Relevance

- Pharmacology : The compound’s lipid-soluble nature makes it a candidate for drug delivery systems targeting lipid-rich tissues .

- Synthetic Challenges: Esterification of long-chain fatty acids with phenolic alcohols requires precise catalysis, as seen in related syntheses of propyl esters and silsesquioxanes .

- Regulatory Status: Limited toxicological data are available, necessitating further safety assessments for therapeutic use .

Biological Activity

3-(4-Hydroxy-3-methoxyphenyl)propyl tetracosanoate, also known by its CAS number 98770-70-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with other compounds.

Chemical Structure and Properties

The compound features a phenolic structure with a long-chain fatty acid, which may influence its solubility and interaction with biological membranes. Its structural formula can be represented as follows:

This structure suggests potential interactions with lipid membranes, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Antioxidant Activity : The presence of the hydroxyl and methoxy groups in the phenolic structure can contribute to antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Compounds with similar structures have shown to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, such as tyrosinase and collagenase, which are significant in skin aging processes.

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Case Studies

- Antioxidant Potential : A study evaluating phenolic compounds demonstrated that those structurally similar to this compound exhibited significant antioxidant activity in vitro. This was assessed using DPPH radical scavenging assays, indicating potential protective effects against oxidative stress-related diseases.

- Skin Aging Research : In a study focusing on skin aging, several phenolic compounds were tested for their ability to inhibit enzymes like tyrosinase and collagenase. The results showed that these compounds could effectively reduce enzyme activity, suggesting a possible application in anti-aging formulations.

- Anti-inflammatory Activity : Research on related compounds indicated their ability to modulate inflammatory responses in animal models. The mechanism was primarily through the downregulation of pro-inflammatory cytokines, showcasing their therapeutic potential in inflammatory conditions.

Comparative Analysis

When compared to other bioactive compounds such as indole derivatives and other phenolic compounds, this compound shows unique properties due to its long-chain fatty acid component. This feature may enhance its bioavailability and interaction with cell membranes compared to shorter-chain analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.